Hydroxyamidine vs. Carboxamide Warhead: Predicted PAD4 Zinc-Binding Competence
The target compound carries an N′-hydroxycarboximidamide moiety capable of bidentate zinc chelation within the PAD4 active site, a binding mode not available to the carboxamide oxygen of the pyrrolidine carboxamide series (e.g., 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide; InhA IC50 = 10,700 nM [1]). Literature precedent establishes that the hydroxyacetamidine hydrolysis product of BB-Cl-amidine—structurally analogous to the target—retains PAD4 inhibitory activity (IC50 = 124.93 μM) while conferring a >3-fold improvement in human liver microsome metabolic stability (t1/2 > 60 min vs. 18.11 min for BB-Cl-amidine) [2][3]. This demonstrates that the hydroxyamidine warhead is not merely a degradation artifact but a viable, metabolically stable zinc-binding pharmacophore. The cyclohexyl substitution at N1 further distinguishes the compound from simple acyclic hydroxyamidines by providing conformational constraint and enhanced lipophilicity, which may improve passive membrane permeability relative to the highly polar arginine-mimetic scaffold of Cl-amidine.
| Evidence Dimension | Predicted PAD4 zinc-binding capability and metabolic stability of hydroxyamidine warhead |
|---|---|
| Target Compound Data | N′-hydroxycarboximidamide moiety; predicted bidentate zinc chelation; cyclohexyl N1-substituent (clogP enhancement vs. arginine scaffold) |
| Comparator Or Baseline | Pyrrolidine carboxamide series: absent zinc chelation; BB-Cl-amidine hydroxyacetamidine metabolite: PAD4 IC50 = 124.93 ± 10.21 μM, t1/2 > 60 min |
| Quantified Difference | BB-Cl-amidine parent t1/2 = 18.11 min → hydroxyacetamidine t1/2 > 60 min (≥3.3-fold increase); carboxamide IC50 range: 62 nM to 10,700 nM (InhA), no reported PAD4 activity |
| Conditions | PAD4 zinc-binding inferred from hydroxyamidine coordination chemistry; metabolic stability measured in human liver microsomes (1 mg/mL, 1 μM compound) |
Why This Matters
Procurement of this compound enables PAD4-targeted studies with a metabolically stable hydroxyamidine warhead, avoiding the rapid hepatic clearance that limits the in vivo utility of haloacetamidine-based probes such as Cl-amidine and BB-Cl-amidine.
- [1] BindingDB BDBM15647: 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide InhA IC50 = 10,700 nM. BindingDB, 2007. View Source
- [2] Compound 7 (hydroxyacetamidine) PAD4 IC50 = 124.93 ± 10.21 μM; metabolic stability t1/2 > 60 min. Results Chem. 2025, 15, 102162. View Source
- [3] BB-Cl-amidine metabolic stability t1/2 = 18.11 min in human liver microsomes. Results Chem. 2025, 15, 102162. View Source
